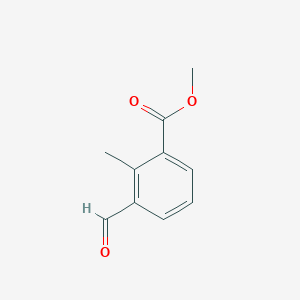

Methyl 3-formyl-2-methylbenzoate

説明

Methyl 3-formyl-2-methylbenzoate is an organic compound belonging to the benzoate ester family It is characterized by a benzene ring substituted with a formyl group at the third position and a methyl group at the second position

特性

分子式 |

C10H10O3 |

|---|---|

分子量 |

178.18 g/mol |

IUPAC名 |

methyl 3-formyl-2-methylbenzoate |

InChI |

InChI=1S/C10H10O3/c1-7-8(6-11)4-3-5-9(7)10(12)13-2/h3-6H,1-2H3 |

InChIキー |

AGDBBPRKQJRCCG-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC=C1C(=O)OC)C=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Methyl 3-formyl-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-formyl-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . Another method includes the use of diazomethane, where 3-formyl-2-methylbenzoic acid reacts with diazomethane in an ether solution to produce the ester .

Industrial Production Methods

Industrial production of methyl 3-formyl-2-methylbenzoate typically follows the esterification route due to its efficiency and scalability. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure optimal yield and purity of the product .

化学反応の分析

Types of Reactions

Methyl 3-formyl-2-methylbenzoate undergoes various chemical reactions, including:

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitric acid and sulfuric acid for nitration, halogens (chlorine, bromine) for halogenation, and sulfuric acid for sulfonation.

Major Products Formed

Oxidation: 3-carboxy-2-methylbenzoic acid.

Reduction: 3-hydroxymethyl-2-methylbenzoate.

Substitution: Methyl 3-nitro-2-methylbenzoate, methyl 3-chloro-2-methylbenzoate, methyl 3-sulfo-2-methylbenzoate.

科学的研究の応用

Methyl 3-formyl-2-methylbenzoate has several applications in scientific research:

作用機序

The mechanism of action of methyl 3-formyl-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions, leading to the formation of various intermediates that can interact with biological molecules . The compound’s biological activities are attributed to its ability to modulate enzyme activity, inhibit microbial growth, and interfere with cellular signaling pathways .

類似化合物との比較

Methyl 3-formyl-2-methylbenzoate can be compared with other similar compounds, such as:

Methyl 2-formylbenzoate: Lacks the methyl group at the second position, resulting in different reactivity and biological properties.

Methyl 3-formylbenzoate: Lacks the methyl group at the second position, affecting its chemical behavior and applications.

Methyl 3-nitro-2-methylbenzoate: Contains a nitro group instead of a formyl group, leading to distinct chemical and biological activities.

生物活性

Methyl 3-formyl-2-methylbenzoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Overview of Methyl 3-formyl-2-methylbenzoate

Methyl 3-formyl-2-methylbenzoate is an aromatic compound characterized by a formyl group attached to a methyl-substituted benzoate structure. Its molecular formula is , and it has been investigated for various potential therapeutic applications, including antifungal, antihypertensive, anticancer, and antiviral properties .

The biological activity of methyl 3-formyl-2-methylbenzoate is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Nucleophilic Addition Reactions : The formyl group can undergo nucleophilic addition reactions, leading to the formation of reactive intermediates that can modify biological macromolecules such as proteins and nucleic acids.

- Enzyme Interaction : The compound has been shown to interact with various enzymes, influencing metabolic pathways and cellular functions. For example, it may modulate the activity of oxidoreductases and cytochrome P450 enzymes involved in drug metabolism.

- Cell Signaling Modulation : Methyl 3-formyl-2-methylbenzoate can affect cell signaling pathways by altering the activity of transcription factors, which in turn influences gene expression and cellular metabolism.

Anticancer Properties

Research indicates that methyl 3-formyl-2-methylbenzoate exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has been reported to downregulate oncogenes while upregulating tumor suppressor genes.

Antifungal Activity

The compound has also shown promising antifungal properties. Studies suggest that it can inhibit the growth of various fungal strains by disrupting their cell membrane integrity, leading to cell death. This activity is particularly relevant in the context of resistant fungal infections.

Antihypertensive Effects

Methyl 3-formyl-2-methylbenzoate has been explored for its potential antihypertensive effects. It may exert these effects through vasodilation mechanisms and modulation of vascular smooth muscle function, contributing to lower blood pressure levels in experimental models.

Case Studies and Research Findings

Several studies have investigated the biological activities of methyl 3-formyl-2-methylbenzoate:

- Anticancer Study : A study published in a peer-reviewed journal demonstrated that treatment with methyl 3-formyl-2-methylbenzoate resulted in a dose-dependent decrease in cell viability in breast cancer cell lines. The study concluded that this compound could be a potential lead for developing new anticancer agents.

- Antifungal Efficacy : In another research project, methyl 3-formyl-2-methylbenzoate was tested against Candida species. The results indicated significant antifungal activity with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

- Pharmacokinetics : Pharmacokinetic studies revealed that methyl 3-formyl-2-methylbenzoate demonstrates good bioavailability when administered orally, with peak plasma concentrations achieved within a few hours post-administration. This property enhances its potential for therapeutic use.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Study Reference |

|---|---|---|

| Anticancer | Induces apoptosis; cell cycle arrest | |

| Antifungal | Disrupts cell membrane integrity | |

| Antihypertensive | Vasodilation; modulates smooth muscle function |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。